molecular formula C19H21FN4O2S B2954539 4-fluoro-N-(3-(isopentylamino)quinoxalin-2-yl)benzenesulfonamide CAS No. 578722-40-4

4-fluoro-N-(3-(isopentylamino)quinoxalin-2-yl)benzenesulfonamide

Cat. No.: B2954539
CAS No.: 578722-40-4
M. Wt: 388.46
InChI Key: VFPPICWSQZGIAI-UHFFFAOYSA-N
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Description

“4-fluoro-N-(3-(isopentylamino)quinoxalin-2-yl)benzenesulfonamide” is a small molecule compound . It has been identified through artificial intelligence molecular screening . The compound is predicted to target the scavenger receptor cysteine-rich domain 5 (SRCR5) of CD163, which is a cell surface receptor specific for PRRSV infection .

Scientific Research Applications

Microwave-Assisted Synthesis

A study by Dalvi et al. (2015) discusses the microwave-assisted multicomponent synthesis of dihydroquinoxalinones using a one-pot and two-step reaction. This method involves aldehydes, Fmoc-protected α-amino acid, isocyanide, and soluble polymer-supported 4-fluoro-3-amino benzoate ester, showcasing an efficient synthesis approach under microwave irradiation. The process demonstrates good functional group tolerance and straightforward product isolation and purification through precipitation and washings, highlighting its utility in synthesizing novel bicyclic quinoxalin-2-ones from the diamide intermediate with high yields (Dalvi, Lin, Paike, & Sun, 2015).

Anticancer and Radioprotective Agents

Another research focus is on the synthesis of novel quinolines and pyrimido[4,5-b]quinolines bearing a sulfonamide moiety for their potential as anticancer and radioprotective agents. Ghorab et al. (2007) synthesized derivatives that were subjected to in vitro cytotoxic screening against Ehrlich ascites carcinoma cells. Among these, certain compounds demonstrated promising in vitro cytotoxic activity compared with the reference drug doxorubicin. Additionally, one compound exhibited in vivo radioprotective activity against γ-irradiation in mice, underscoring the therapeutic potential of these synthesized compounds in oncology and radioprotection (Ghorab, Ragab, Noaman, Heiba, & El-Hossary, 2007).

Fluorophore Development for Zinc(II) Detection

The development of zinc(II) specific fluorophores is crucial for studying intracellular Zn2+. Kimber et al. (2001) investigated the fluorescence characteristics of several fluorophores and their Zn2+ complexes, including 4-methyl-N-(6-methoxy-2-methyl-8-quinolyl)-benzenesulfonamide derivatives. This research provides insights into the factors affecting fluorophore fluorescence when bound by Zn2+, aiding in the design of more efficient fluorophores for zinc detection in biological systems (Kimber, Mahadevan, Lincoln, Ward, & Betts, 2001).

Multianalyte Sensing Probe

Kaushik et al. (2021) reported on an organic molecule-based sensor for detecting multiple analytes, including moisture, warfare reagent (phosgene), and divalent (Cu2+) and trivalent (Fe3+) ions. This sensor, through fluorescence emission and colorimetric changes, demonstrates the versatility of sulfonamide derivatives in developing sensitive, selective, and practical tools for chemical detection in various environments (Kaushik, Sakla, Kumar, Ghosh, Ghule, & Jose, 2021).

Properties

IUPAC Name

4-fluoro-N-[3-(3-methylbutylamino)quinoxalin-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN4O2S/c1-13(2)11-12-21-18-19(23-17-6-4-3-5-16(17)22-18)24-27(25,26)15-9-7-14(20)8-10-15/h3-10,13H,11-12H2,1-2H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFPPICWSQZGIAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC1=NC2=CC=CC=C2N=C1NS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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